molecular formula C15H16O4 B1244283 1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide

1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide

Cat. No. B1244283
M. Wt: 260.28 g/mol
InChI Key: LGQQOCXBDJOCMR-NZFNHWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide is a natural product found in Malbranchea aurantiaca with data available.

Scientific Research Applications

Phytotoxic and Enzymatic Inhibition

  • Phytotoxicity : This compound was identified as a phytotoxin isolated from the fungus Malbranchea aurantiaca. It significantly inhibited the radicle growth of Amaranthus hypochondriacus, indicating potential use in plant growth regulation or weed control (Martínez-Luis et al., 2005).
  • Enzymatic Inhibition : The same study found that it inhibited the activation of calmodulin-dependent enzyme cAMP phosphodiesterase, suggesting a role in influencing cellular processes regulated by this enzyme (Martínez-Luis et al., 2005).

Cytotoxic Activity

  • Cancer Cell Lines : Research on Ligularia platyglossa uncovered that this compound, among others, showed cytotoxic activities on HL-60 cancer cells. This suggests potential therapeutic applications in oncology (Liu et al., 2008).

Structural and Spectroscopic Analysis

  • Studies have elucidated the structure of this compound through various spectroscopic methods, contributing to the understanding of its chemical characteristics and potential interactions in biological systems.

Antimicrobial Activity

  • While specific studies on the antimicrobial properties of this compound were not found in the current search, other related eremophilane-type sesquiterpenes have demonstrated such activities, hinting at possible antimicrobial applications.

Nematocidal Activity

  • A structurally related compound from Ligularia veitchiana showed inhibitory activity against Meloidogyne incognita, a nematode pest, suggesting potential pesticidal applications (Wu et al., 2019).

properties

Product Name

1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(4aR,5S)-2-hydroxy-3,4a,5-trimethyl-5,6-dihydro-4H-benzo[f][1]benzofuran-7,8-dione

InChI

InChI=1S/C15H16O4/c1-7-4-11(16)13(17)10-5-12-9(6-15(7,10)3)8(2)14(18)19-12/h5,7,18H,4,6H2,1-3H3/t7-,15+/m0/s1

InChI Key

LGQQOCXBDJOCMR-NZFNHWASSA-N

Isomeric SMILES

C[C@H]1CC(=O)C(=O)C2=CC3=C(C[C@]12C)C(=C(O3)O)C

Canonical SMILES

CC1CC(=O)C(=O)C2=CC3=C(CC12C)C(=C(O3)O)C

synonyms

1-H-2-O-TO
1-hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide
Reactant of Route 2
1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide
Reactant of Route 3
1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide
Reactant of Route 4
1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide
Reactant of Route 5
1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide
Reactant of Route 6
1-Hydroxy-2-oxoeremophil-1(10),7(11),8(9)-trien-12(8)-olide

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